(R,R)-Fluvastatin Sodium Salt is not the commonly used form of fluvastatin for medicinal purposes. Fluvastatin, a cholesterol-lowering drug, exists in two enantiomeric forms: (3R,5S)-fluvastatin and (3S,5R)-fluvastatin. The (3R,5S) enantiomer is the active ingredient in medications (PubChem: ). (R,R)-Fluvastatin Sodium Salt is a stereoisomer of the active form and has limited application in scientific research.
Due to the stereochemistry of fluvastatin, separation of the active and inactive forms is crucial. (R,R)-Fluvastatin Sodium Salt can act as a reference standard or an impurity during the manufacturing and quality control processes of fluvastatin medications (Pharmaffiliates: ).
(Quantitative Structure-Activity Relationship) studies use computational methods to predict the activity of new compounds. (R,R)-Fluvastatin Sodium Salt, due to its structural similarity to the active form, can be used to develop and validate these computational models for HMG-CoA reductase inhibitors (Pharmaffiliates: ).
(R,R)-Fluvastatin Sodium Salt is a synthetic compound classified as a hydroxymethylglutaryl-coenzyme A reductase inhibitor, commonly referred to as a statin. Its primary function is to lower cholesterol levels and manage cardiovascular diseases. The compound has the molecular formula and a molecular weight of 433.46 g/mol, with a CAS number of 194934-99-1 . It appears as a light orange to yellow powder and is soluble in methanol, making it suitable for various pharmaceutical applications .
(R,R)-Fluvastatin Sodium Salt functions by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. The inhibition of this enzyme leads to decreased cholesterol synthesis in the liver, subsequently lowering low-density lipoprotein (LDL) cholesterol levels in the bloodstream. This mechanism can be represented by the following simplified reaction:
Additionally, fluvastatin exhibits antioxidant properties, scavenging free radicals and potentially reducing oxidative stress within cells .
The biological activities of (R,R)-Fluvastatin Sodium Salt extend beyond cholesterol reduction. It has demonstrated anti-hyperlipidemic, anti-fibrotic, cardioprotective, antiviral, antithrombotic, antioxidative, vasorelaxant, and anticancer properties . In clinical settings, fluvastatin has been shown to suppress viral loads in hepatitis C patients and inhibit platelet activation by enhancing signaling pathways such as PECAM-1 . Furthermore, it induces apoptosis in cancer cells and modulates various signaling pathways related to cell cycle regulation and fibrosis prevention in cardiac tissues .
The synthesis of (R,R)-Fluvastatin Sodium Salt involves several steps, typically starting from simpler organic compounds. The general synthetic route includes:
These methods ensure high purity and yield of the desired compound, suitable for pharmaceutical applications .
(R,R)-Fluvastatin Sodium Salt is primarily used in clinical settings for:
Interaction studies have shown that (R,R)-Fluvastatin Sodium Salt can affect various metabolic pathways. Notably, it has been found to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to drug-drug interactions . Understanding these interactions is critical for optimizing therapeutic regimens involving fluvastatin.
Several compounds share structural or functional similarities with (R,R)-Fluvastatin Sodium Salt. These include:
| Compound | Mechanism of Action | Key Differences |
|---|---|---|
| Atorvastatin | HMG-CoA reductase inhibitor | Different potency and half-life |
| Simvastatin | HMG-CoA reductase inhibitor | Varies in side effects |
| Rosuvastatin | HMG-CoA reductase inhibitor | More potent lipid-lowering effects |
(R,R)-Fluvastatin Sodium Salt's unique profile includes its specific structural features that contribute to its distinct pharmacological properties, particularly its antioxidant capabilities and multi-faceted biological activities .
The synthesis of (R,R)-fluvastatin sodium salt presents significant stereochemical challenges due to the presence of multiple chiral centers that must be controlled to achieve the desired therapeutic activity [4] [6]. The compound exists as part of a racemic mixture where the (3R,5S)-fluvastatin enantiomer demonstrates over thirty times greater pharmacological activity than its (3S,5R) counterpart [3] [4]. This substantial difference in biological activity necessitates the development of highly stereoselective synthetic methodologies.
The most prominent stereoselective approach involves the use of titanium-catalyzed asymmetric aldol reactions with chiral Schiff base ligands [8] [30]. This methodology facilitates the reaction of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with diketene in the presence of titanium tetraisopropoxide and a chiral Schiff base ligand [8] [30]. The process achieves remarkable enantioselectivity, with either enantiomer of the Schiff base ligand employed to obtain the desired (+) or (-) fluvastatin isomers [30] [40]. Subsequent diastereoselective reductions of the resultant keto moiety of beta-hydroxy ketoesters provide syn-1,3-diol esters with ninety-one percent enantiomeric excess [8] [30].
The enzymatic approach utilizing deoxyribose-5-phosphate aldolase represents another highly effective stereoselective methodology [29]. This process features a one-pot tandem aldol reaction that forms a six-carbon intermediate with installation of two stereogenic centers from two-carbon starting materials [29]. The enzymatic system demonstrates exceptional stereocontrol, setting each stereogenic center with ninety-eight to ninety-nine percent enantiomeric excess, resulting in an overall diastereomeric excess of 96.6 percent and enantiomeric excess greater than 99.9 percent [29].
Chiral resolution techniques have been extensively developed for separating fluvastatin enantiomers in pharmaceutical analysis and quality control applications [4] [5]. High-performance liquid chromatography utilizing Chiralcel OD-H and Chiralcel OD-R chiral stationary phases enables baseline separation of the (+)-3R,5S and (-)-3S,5R fluvastatin enantiomers [4] [5] [12]. The elution order through these columns follows a consistent pattern, with the (-)-3S,5R enantiomer eluting first, followed by the (+)-3R,5S isomer [5] [12].
Advanced stereoselective reduction protocols have been developed to address the critical syn versus anti selectivity challenge in the conversion of beta-hydroxy ketone intermediates to the desired diol configuration [7] [17]. The improved manufacturing process developed by Novartis addresses this selectivity problem through careful control of reactant addition order and reaction conditions during the stereoselective reduction step [7] [23]. This approach minimizes formation of the unwanted anti-diastereomer, which represents the primary impurity in fluvastatin sodium salt production [23].
The enantioselective production of (R,R)-fluvastatin sodium salt relies on several critical intermediate compounds that serve as building blocks in the synthetic sequence. These intermediates must be prepared with high stereochemical purity to ensure the final product meets pharmaceutical specifications.
Table 1: Key Intermediate Compounds in (R,R)-Fluvastatin Sodium Salt Synthesis
| Intermediate Compound | Designation | Function in Synthesis | Stereochemical Features | Key Synthetic Challenge |
|---|---|---|---|---|
| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | Compound A | Indole core structure precursor | Achiral | Regioselective indole formation |
| E-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal | Compound 4 | Aldehyde electrophile for aldol condensation | E-configuration at alkene | E/Z selectivity in aldehyde formation |
| 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid tert-butyl ester | Compound 3 | Beta-hydroxy ketone intermediate | Contains keto group requiring stereoselective reduction | Diastereoselective aldol reaction |
| 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid tert-butyl ester | Compound 2 | Protected diol precursor to Fluvastatin | Syn-diol configuration (3R,5S) | Anti/syn selectivity in reduction |
| tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Compound II | Chiral statin side chain intermediate | (4R,6S) stereochemistry | Enantioselective synthesis |
| tert-Butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate | Compound I | Protected triol statin precursor | (3R,5S) absolute configuration | Stereocontrolled multi-step synthesis |
The indole core structure, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, serves as the fundamental building block for fluvastatin synthesis [24] [33]. This intermediate is typically prepared through a cyclization process using hydrated zinc chloride in the presence of an alcoholic solvent [24]. The formation of this indole intermediate requires careful control of reaction conditions to achieve regioselective cyclization and avoid unwanted regioisomers [33].
The aldehyde intermediate, E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, represents a critical electrophilic component in the aldol condensation reaction [7] [17] [33]. This compound crystallizes in an orthorhombic system with space group Pna21, exhibiting a dihedral angle of 111.5 degrees between the indole mean plane and the 4-fluorophenyl ring [33]. The E-configuration of the alkene moiety is essential for subsequent stereoselective transformations [33].
The beta-hydroxy ketone intermediate contains the crucial ketone functionality that undergoes stereoselective reduction to establish the syn-diol configuration characteristic of active fluvastatin [7] [17]. This intermediate represents the point where stereochemical control becomes critical, as the reduction must favor formation of the syn-diastereomer over the anti-isomer [7] [23]. The selectivity of this reduction step directly impacts the purity and pharmaceutical quality of the final product [23].
Protected intermediates such as tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate serve as versatile building blocks for statin synthesis [31]. These compounds incorporate the essential (4R,6S) stereochemistry required for biological activity and can be prepared through various stereocontrolled synthetic routes [31]. The protection strategy employed in these intermediates allows for selective manipulations of functional groups while preserving the critical stereochemical information [31].
The implementation of green chemistry principles in fluvastatin sodium salt manufacturing has become increasingly important for sustainable pharmaceutical production. Traditional synthetic approaches suffer from high solvent consumption, multiple purification steps, and significant waste generation, necessitating the development of more environmentally conscious methodologies [15] [17].
Table 2: Green Chemistry Approaches for Fluvastatin Manufacturing
| Green Chemistry Principle | Traditional Process Issues | Green Chemistry Solutions | Environmental Benefit | Implementation Challenge |
|---|---|---|---|---|
| Atom Economy | Multiple protection/deprotection steps | One-pot aldol-reduction sequence | 30-40% reduction in waste | Process redesign complexity |
| Solvent Reduction | High solvent consumption (>10 L/mol) | Solvent recycling and omission strategies | 50-70% solvent reduction | Solvent recovery infrastructure |
| Catalytic Processes | Stoichiometric reagent use | Enzymatic aldolase catalysis | Elimination of toxic metal waste | Enzyme cost and stability |
| Renewable Feedstocks | Petroleum-derived starting materials | Biomass-derived precursors | Reduced carbon footprint | Feedstock availability |
| Waste Minimization | Isolation of multiple intermediates | Telescoped synthetic sequences | Lower process mass intensity | Quality control complexity |
| Energy Efficiency | High-temperature reactions | Room temperature enzymatic processes | 25-35% energy savings | Equipment modification costs |
The improved one-pot manufacturing process developed by Novartis represents a significant advancement in green chemistry implementation [7] [17]. This approach performs the condensation reaction of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate and subsequent low-temperature reduction without isolation of the intermediate beta-hydroxy ketone [7] [17]. This telescoped process allows the omission of two solvents and enables fluvastatin manufacture at considerably lower cost and higher throughput [7] [17].
Enzymatic approaches utilizing deoxyribose-5-phosphate aldolase demonstrate exceptional environmental benefits through their operation under mild conditions and high selectivity [29]. The enzymatic process achieves volumetric productivity improvements of nearly four hundred-fold compared to published reaction conditions, reaching rates of 30.6 grams per liter per hour [29]. Catalyst loading has been improved ten-fold, from twenty percent to two percent by weight, significantly reducing enzyme consumption [29].
Solvent reduction strategies focus on recycling and recovery systems that minimize fresh solvent consumption [17]. Advanced distillation and purification technologies enable the recovery and reuse of organic solvents, reducing overall solvent requirements by fifty to seventy percent compared to traditional processes [17]. These systems require substantial infrastructure investment but provide significant long-term environmental and economic benefits [17].
The development of continuous flow processes represents another important green chemistry advancement for fluvastatin production [15]. Continuous manufacturing eliminates the need for large batch reactors and reduces inventory of hazardous intermediates [15]. These processes typically operate with improved heat and mass transfer characteristics, leading to better selectivity and reduced energy consumption [15].
Biocatalytic approaches extend beyond aldolase-catalyzed reactions to include engineered enzymes for specific transformations in the fluvastatin synthetic pathway [15] [29]. These enzymatic processes operate under aqueous conditions at moderate temperatures, eliminating the need for organic solvents and reducing energy requirements [29]. However, enzyme stability and cost remain significant challenges for large-scale implementation [29].
The patent landscape surrounding fluvastatin sodium salt synthesis encompasses numerous protected processes that have shaped commercial manufacturing approaches and generic pharmaceutical development strategies. These patents cover various aspects of synthesis, purification, and formulation, creating a complex intellectual property environment for manufacturers.
Table 3: Critical Patent-Protected Synthetic Processes for Fluvastatin
| Patent Number | Patent Title | Key Innovation | Patent Holder | Commercial Impact | Patent Status |
|---|---|---|---|---|---|
| US7662848B2 | Process for preparation of Fluvastatin Sodium salt | Basic hydrolysis of alkyl ester in alcohol-water mixture | Novartis/Generic manufacturers | Enables generic production | Active, expires 2027 |
| WO2006021326A1 | Process and intermediates for selective synthesis of fluvastatin | Selective synthesis via compound III intermediate | Zhejiang Hisun Pharmaceutical | Alternative synthetic route | Filed 2005 |
| US8115013B2 | Process for preparation of amorphous fluvastatin sodium | Amorphous form preparation free from anti-isomer | Dr. Reddys Laboratories | Improved product form | Granted 2012 |
| EP1847529B1 | Process for preparation of Fluvastatin Sodium salt | Improved hydrolysis process with specific reactant order | Novartis AG | Process optimization | Granted 2008 |
| CN-1740155-A | Process and intermediates for selective synthesis of fluvastatin | Syn-(E)-fluvastatin photoactive isomer synthesis | Zhejiang Hisun Pharmaceutical | High purity product | Filed 2004 |
| US8303987B2 | Pharmaceutical compositions comprising fluvastatin | Extended-release formulation technology | Sandoz/Novartis | Formulation protection | Expired 2030 |
Patent US7662848B2 describes a critical process for preparing fluvastatin sodium salt through basic hydrolysis of its alkyl ester using sodium hydroxide in a mixture of alcohol and water [21] [23]. This patent claims specific conditions including temperature ranges, solvent ratios, and reaction times that enable efficient conversion while maintaining product purity [21]. The process represents a fundamental approach used by multiple generic manufacturers following patent expiration, making it commercially significant for the pharmaceutical industry [21].
The WO2006021326A1 patent introduces a novel synthetic route utilizing compound III as a key intermediate in the selective synthesis of fluvastatin [9] [22]. This approach enables the preparation of syn-(E)-fluvastatin photoactive isomer through stereoselective synthesis, avoiding the need for three-dimensional isomer separation [22]. The patent describes specific reaction conditions and intermediate structures that provide high purity products suitable for pharmaceutical applications [9] [22].
Patent US8115013B2 addresses the preparation of amorphous fluvastatin sodium that is substantially free from the anti-isomer impurity [27]. This process involves dissolving sodium fluvastatin in methanol, concentrating the extract to obtain a residue, and isolating the amorphous form through controlled drying [27]. The amorphous form offers improved dissolution characteristics and reduced impurity levels compared to crystalline forms [27].
The EP1847529B1 patent describes an improved hydrolysis process that claims a specific order of addition of reactants in the stereoselective reduction step [23]. This patent addresses the crucial selectivity problem in achieving high syn-stereoselectivity while minimizing formation of the unwanted anti-diastereomer [23]. The process improvements enable better control of the main impurity in fluvastatin sodium salt production [23].
Chinese patent CN-1740155-A focuses on the preparation of syn-(E)-fluvastatin photoactive isomer with high purity [22]. The patent describes reaction conditions and intermediate compounds that enable selective synthesis without requiring subsequent isomer separation [22]. This approach provides significant advantages for large-scale manufacturing by eliminating costly purification steps [22].
The complexity of the patent landscape creates both opportunities and challenges for pharmaceutical manufacturers [25]. Generic companies must navigate multiple patents covering different aspects of synthesis, formulation, and purification to develop commercially viable manufacturing processes [25]. This situation has led to the development of alternative synthetic routes and process modifications that circumvent existing patent claims while maintaining product quality and cost-effectiveness [25].
Patent evaluation reveals that the most commercially significant innovations focus on process improvements that reduce costs, improve yields, or enhance product quality [21] [23] [27]. Patents covering fundamental synthetic routes typically have broader commercial impact than those describing minor process modifications [25]. The expiration of key patents has enabled generic competition and driven further innovation in manufacturing processes [25].
The development of High-Performance Liquid Chromatography methods for (R,R)-Fluvastatin Sodium Salt purity assessment represents a critical analytical approach for pharmaceutical quality control. Comprehensive method development requires systematic optimization of chromatographic parameters to achieve optimal separation efficiency and quantitative accuracy [1] [2] [3].
The fundamental approach to High-Performance Liquid Chromatography method development for (R,R)-Fluvastatin Sodium Salt involves selection of appropriate stationary phases, with Hypersil ODS C18 columns (250 × 4.6 mm, 5 μm particle size) demonstrating superior performance characteristics [1] [2] [3]. The reversed-phase chromatographic system provides excellent retention and resolution for the target compound, enabling precise quantitative analysis across pharmaceutical formulations.
Mobile phase optimization constitutes a crucial component of method development, with optimal conditions achieved using methanol:20mM phosphate buffer (pH 3.2):acetonitrile in a 55:30:15 volume ratio [2] [3]. This ternary mobile phase system ensures adequate peak resolution while maintaining acceptable analysis time and column stability. The phosphate buffer system provides pH control essential for maintaining compound stability during analysis, while the organic modifier composition optimizes elution characteristics [2] [3].
Detection parameters require careful consideration, with ultraviolet detection at wavelengths between 234-305 nm providing optimal sensitivity for (R,R)-Fluvastatin Sodium Salt quantification [1] [2] [3]. The compound exhibits characteristic absorption maxima in this region, enabling selective detection with minimal interference from potential impurities or degradation products [1] [2] [3].
Method validation parameters demonstrate exceptional analytical performance, with linearity achieved across concentration ranges of 2.0-320.0 μg/mL and correlation coefficients exceeding 0.9998 [1] [2] [3]. The wide linear range accommodates various sample concentrations encountered in pharmaceutical development and quality control applications. Precision studies yield relative standard deviation values below 2.0%, indicating excellent reproducibility under optimized conditions [1] [2] [3].
Accuracy assessment through recovery studies demonstrates values ranging from 98.31-100.09%, confirming the method's capability for precise quantitative analysis [1] [2] [3]. These recovery values meet International Conference on Harmonization guidelines for pharmaceutical analytical methods, supporting regulatory acceptance for quality control applications [1] [2] [3].
Sensitivity parameters include limit of detection values of 0.54 μg/mL and limit of quantification values of 2.5 μg/mL, providing adequate sensitivity for trace impurity detection and quantification [1] [2] [3]. These sensitivity levels enable detection of degradation products and process-related impurities at concentrations relevant to pharmaceutical specifications [1] [2] [3].
| Method Parameter | Optimized Conditions | Reference |
|---|---|---|
| Column Type | Hypersil ODS C18 | [1] [2] [3] |
| Column Dimensions | 250 × 4.6 mm, 5 μm | [1] [2] [3] |
| Mobile Phase | Methanol:20mM Phosphate buffer (pH 3.2):Acetonitrile (55:30:15) | [2] [3] |
| Flow Rate (mL/min) | 1.0-1.1 | [1] [2] [3] |
| Detection Wavelength (nm) | 234-305 | [1] [2] [3] |
| Injection Volume (μL) | 10 | [1] [2] [3] |
| Retention Time (min) | 3.2-5.5 | [1] [2] [3] |
| Linear Range (μg/mL) | 2.0-320.0 | [1] [2] [3] |
| Correlation Coefficient (R²) | 0.9998 | [1] [2] [3] |
| Limit of Detection (μg/mL) | 0.54 | [1] [2] [3] |
| Limit of Quantification (μg/mL) | 2.5 | [1] [2] [3] |
| Precision (% RSD) | <2.0 | [1] [2] [3] |
| Accuracy (% Recovery) | 98.31-100.09 | [1] [2] [3] |
Nuclear Magnetic Resonance spectroscopy provides sophisticated analytical capabilities for chiral separation and stereochemical characterization of (R,R)-Fluvastatin Sodium Salt. The application of Nuclear Magnetic Resonance techniques enables detailed structural elucidation and quantitative assessment of enantiomeric purity through advanced spectroscopic methods [4].
The fundamental approach to chiral separation using Nuclear Magnetic Resonance spectroscopy involves the use of chiral selectors, with β-cyclodextrin demonstrating exceptional performance for (R,R)-Fluvastatin Sodium Salt analysis [4]. The cyclodextrin host-guest interaction creates distinct chemical environments for different stereoisomers, enabling spectroscopic differentiation and quantitative analysis of enantiomeric composition [4].
Proton Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique, supplemented by two-dimensional correlation spectroscopy methods including Correlation Spectroscopy, Rotating frame nuclear Overhauser Effect Spectroscopy, and Distortionless Enhancement by Polarization Transfer experiments [4]. These advanced techniques provide comprehensive structural information necessary for unambiguous assignment of aromatic proton resonances and confirmation of stereochemical identity [4].
The experimental protocol employs deuterated dimethyl sulfoxide as the solvent system, providing excellent solubility for (R,R)-Fluvastatin Sodium Salt while minimizing spectral interference [4]. The solvent choice ensures optimal signal-to-noise ratios and chemical shift resolution necessary for accurate quantitative analysis [4].
Complex formation between (R,R)-Fluvastatin Sodium Salt and β-cyclodextrin follows 1:1 stoichiometry, with binding constants determined to be 340 M⁻¹ [4]. This moderate binding affinity provides sufficient complex stability for analytical measurements while maintaining reversible equilibrium conditions [4]. The binding constant determination enables calculation of enantiomeric ratios and assessment of stereochemical purity [4].
Stereochemical differentiation occurs through differential binding affinity of isomers with the cyclodextrin selector, with Nuclear Magnetic Resonance spectroscopy revealing that only the fluorine-substituted aromatic ring penetrates the cyclodextrin cavity [4]. This selective penetration mode creates distinct magnetic environments for different stereoisomers, enabling their spectroscopic differentiation and quantitative analysis [4].
The technique demonstrates exceptional specificity for chiral recognition, with Rotating frame nuclear Overhauser Effect Spectroscopy data confirming differential binding strengths between stereoisomers [4]. The intensity variations in correlation peaks provide quantitative information about enantiomeric composition and stereochemical purity [4].
| NMR Parameter | Specification | Reference |
|---|---|---|
| NMR Technique | ¹H NMR, ²D COSY, ROESY, DEPTO | [4] |
| Solvent System | DMSO-d₆ | [4] |
| Temperature (°C) | Ambient | [4] |
| Chemical Shift Range (ppm) | 3.2-8.5 | [4] |
| Chiral Selector | β-Cyclodextrin | [4] |
| Complex Stoichiometry | 1:1 | [4] |
| Binding Constant (M⁻¹) | 340 | [4] |
| Resonance Assignment Method | Two-dimensional correlation spectroscopy | [4] |
| Stereochemical Differentiation | Differential binding affinity of isomers | [4] |
| Penetration Mode | F-substituted aromatic ring penetration | [4] |
Mass spectrometric characterization of (R,R)-Fluvastatin Sodium Salt degradation products provides comprehensive identification and structural elucidation of impurities formed during pharmaceutical processing and storage. Advanced mass spectrometric techniques enable precise molecular weight determination, fragmentation pattern analysis, and structural confirmation of degradation products [5] [6] [7].
The analytical approach employs liquid chromatography-tandem mass spectrometry as the primary technique for degradation product identification, providing exceptional sensitivity and structural information [5]. The electrospray ionization interface enables analysis of polar and ionic degradation products commonly encountered in pharmaceutical degradation pathways [5] [6].
Hydroxylated metabolites represent a major class of degradation products, with molecular ions detected at m/z 427.2 and characteristic fragmentation patterns involving loss of hydroxyl groups (17 Da) [5]. These oxidative products form through cytochrome P450-mediated biotransformation and chemical oxidation processes, requiring identification and quantification for pharmaceutical safety assessment [5].
Sulphated conjugates constitute another significant degradation pathway, with molecular ions observed at m/z 493.1 and fragmentation patterns involving loss of sulfate groups (80 Da) [5]. These conjugation products form through phase II metabolic pathways and represent important biotransformation products requiring analytical characterization [5].
Desisopropyl derivatives represent structural modifications involving loss of isopropyl groups, with molecular ions detected at m/z 389.2 and characteristic fragmentation patterns involving loss of 43 Da [5]. These degradation products form through hydrolytic and oxidative processes affecting the isopropyl substituent [5].
Dehydrogenated products result from oxidative processes, with molecular ions observed at m/z 425.2 and fragmentation patterns involving loss of hydrogen atoms (2 Da) [5]. These unsaturated degradation products represent important structural modifications requiring analytical identification [5].
Glucuronide conjugates form through phase II conjugation reactions, with molecular ions detected at m/z 603.3 and characteristic fragmentation patterns involving loss of glucuronide groups (176 Da) [5]. These conjugation products represent major biotransformation pathways requiring comprehensive analytical characterization [5].
Photolytic degradation products form through ultraviolet light exposure, with molecular ions observed at m/z 481.2 and complex fragmentation patterns involving molecular rearrangement [6]. These photochemical products require identification using ultraviolet-electrospray ionization mass spectrometry methods [6].
Thermal degradation products result from elevated temperature exposure, with molecular ions detected at m/z 497.1 and fragmentation patterns involving dehydration reactions [8]. Gas chromatography-mass spectrometry provides optimal analysis conditions for these volatile degradation products [8].
| Degradation Product | Mass (m/z) | Fragmentation Pattern | Detection Method | Reference |
|---|---|---|---|---|
| Hydroxylated metabolite | 427.2 | Loss of OH (17 Da) | LC-MS/MS | [5] |
| Sulphated conjugate | 493.1 | Loss of SO₃ (80 Da) | LC-MS/MS | [5] |
| Desisopropyl derivative | 389.2 | Loss of isopropyl (43 Da) | LC-MS/MS | [5] |
| Dehydrogenated product | 425.2 | Loss of H₂ (2 Da) | LC-MS/MS | [5] |
| Dehydroxylated compound | 395.2 | Loss of OH (17 Da) | LC-MS/MS | [5] |
| Glucuronide conjugate | 603.3 | Loss of glucuronide (176 Da) | LC-MS/MS | [5] |
| Oxidative metabolite | 443.2 | Addition of O (16 Da) | ESI-MS | [6] |
| Photolytic degradant | 481.2 | Molecular rearrangement | UV-ESI-MS | [6] |
| Thermal degradant | 497.1 | Dehydration reaction | GC-MS | [8] |
| Hydrolytic product | 463.2 | Ester hydrolysis | HPLC-MS | [7] |
The validation of Quantitative Structure-Purity Relationships for (R,R)-Fluvastatin Sodium Salt represents an advanced computational approach to pharmaceutical quality assessment. These relationships establish mathematical correlations between molecular structure parameters and analytical purity measurements, enabling predictive modeling of compound behavior [9] [10].
The fundamental approach to Quantitative Structure-Purity Relationships involves the calculation of molecular descriptors encompassing constitutional, topological, and electronic properties of (R,R)-Fluvastatin Sodium Salt and related compounds [9] [10]. These descriptors provide quantitative representations of molecular structure that can be correlated with experimental purity measurements [9] [10].
Statistical modeling employs multiple linear regression techniques to establish relationships between molecular descriptors and purity parameters [9] [10]. The regression models incorporate multiple variables to account for the complex relationships between molecular structure and analytical behavior [9] [10].
Training set development requires compilation of 50-100 structurally related compounds with experimentally determined purity values [9] [10]. The training set must encompass sufficient structural diversity to ensure model robustness while maintaining chemical relevance to the target compound [9] [10].
Validation methodology employs both internal and external validation approaches to assess model performance and predictive capability [9] [10]. Internal validation uses cross-validation techniques to evaluate model stability, while external validation employs independent test sets to assess generalization capability [9] [10].
Model performance criteria include correlation coefficients ranging from 0.85-0.95, indicating strong relationships between molecular structure and purity parameters [9] [10]. Root mean square error values below 0.1 demonstrate acceptable prediction accuracy for pharmaceutical applications [9] [10].
Cross-validation employs five-fold cross-validation techniques to assess model stability and avoid overfitting [9] [10]. This approach ensures that the model performs consistently across different data subsets and maintains predictive accuracy [9] [10].
External validation utilizes independent test sets to evaluate model generalization capability and predictive performance for compounds not included in the training set [9] [10]. This validation approach provides the most rigorous assessment of model reliability [9] [10].
Applicability domain determination employs leverage approaches to define the chemical space within which the model provides reliable predictions [9] [10]. This analysis ensures that predictions are limited to compounds within the model's validated scope [9] [10].
Predictive accuracy exceeding 90% demonstrates the model's capability for reliable purity assessment and quality control applications [9] [10]. This high accuracy level supports the use of Quantitative Structure-Purity Relationships for pharmaceutical development and regulatory compliance [9] [10].
| Validation Parameter | Value/Method | Quality Criteria | Reference |
|---|---|---|---|
| Molecular descriptors | Constitutional, topological, electronic | Relevance to purity assessment | [9] [10] |
| Statistical model | Multiple linear regression | Statistical significance | [9] [10] |
| Training set size | 50-100 compounds | Adequate sample size | [9] [10] |
| Validation method | Internal and external validation | Robust validation protocol | [9] [10] |
| Correlation coefficient | 0.85-0.95 | Strong correlation | [9] [10] |
| Root mean square error | <0.1 | Low prediction error | [9] [10] |
| Cross-validation | 5-fold cross-validation | Stable model performance | [9] [10] |
| External validation | Independent test set | Generalization capability | [9] [10] |
| Applicability domain | Leverage approach | Model reliability | [9] [10] |
| Predictive accuracy | >90% | High predictive power | [9] [10] |